molecular formula C23H36N2O2 B11395534 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,4-dimethylphenoxy)ethanone

1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B11395534
M. Wt: 372.5 g/mol
InChI Key: NZLHDQQLDRFMLW-UHFFFAOYSA-N
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Description

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound featuring a combination of azepane, piperidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Reductive amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as alkyl halides or sulfonates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Shares the azepane group and is used in polymer chemistry.

    1-(2-HYDROXYETHYL)HEXAMETHYLENIMINE: Contains the azepane ring and is used in organic synthesis.

Uniqueness: 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone

InChI

InChI=1S/C23H36N2O2/c1-19-10-11-22(17-20(19)2)27-18-23(26)25-15-8-5-9-21(25)12-16-24-13-6-3-4-7-14-24/h10-11,17,21H,3-9,12-16,18H2,1-2H3

InChI Key

NZLHDQQLDRFMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCCC3)C

Origin of Product

United States

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